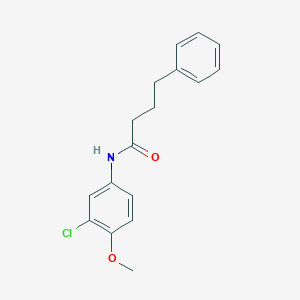![molecular formula C22H20Cl2N2O3 B297539 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B297539.png)
2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide is a chemical compound that has attracted the attention of scientific researchers due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide varies depending on its application. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of various enzymes and proteins involved in cell proliferation and survival. In agriculture, it inhibits the activity of an enzyme involved in plant growth, leading to the death of weeds. In material science, it acts as a precursor for the synthesis of various functional materials by undergoing various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide depend on its concentration, duration of exposure, and route of administration. In medicinal chemistry, it has been shown to induce cytotoxicity (cell death) in cancer cells, reduce inflammation, and inhibit the growth of fungi. In agriculture, it has been shown to inhibit the growth of weeds without affecting the growth of crops. However, prolonged exposure to this compound can lead to adverse effects on human health and the environment.
実験室実験の利点と制限
The advantages of using 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide in lab experiments include its potent biological activities, ease of synthesis, and availability. However, its limitations include its potential toxicity, lack of selectivity, and limited solubility in aqueous media.
将来の方向性
The future directions for research on 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide include the development of more selective and potent analogs for its use in medicinal chemistry, the optimization of its herbicidal activity for use in agriculture, and the synthesis of new functional materials for use in material science. Additionally, further studies are needed to investigate the potential adverse effects of this compound on human health and the environment.
合成法
The synthesis of 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide involves the reaction of 2,4-dichlorophenol with 4-ethoxynaphthaldehyde in the presence of hydrazine hydrate. The resulting product is then purified and characterized using various spectroscopic techniques.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer, antifungal, and anti-inflammatory activities. In agriculture, it has been used as a herbicide to control the growth of weeds. In material science, it has been used as a precursor for the synthesis of various functional materials.
特性
分子式 |
C22H20Cl2N2O3 |
|---|---|
分子量 |
431.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-[(E)-(4-ethoxynaphthalen-1-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-3-28-20-10-8-15(17-6-4-5-7-18(17)20)13-25-26-22(27)14(2)29-21-11-9-16(23)12-19(21)24/h4-14H,3H2,1-2H3,(H,26,27)/b25-13+ |
InChIキー |
NRNUDBTVUJUDES-DHRITJCHSA-N |
異性体SMILES |
CCOC1=CC=C(C2=CC=CC=C21)/C=N/NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)
![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)
![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![3-cyclohexyl-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297472.png)
![1-(4-bromophenyl)-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297473.png)
![ethyl 2-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297474.png)

![4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide](/img/structure/B297480.png)